Tubulosan

Description

Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, this compound significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, this compound enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .

Propriétés

Formule moléculaire |

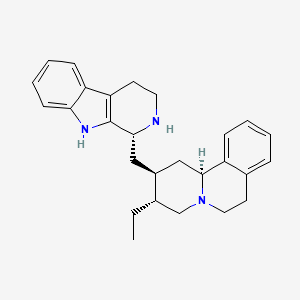

C27H33N3 |

|---|---|

Poids moléculaire |

399.6 g/mol |

Nom IUPAC |

(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1 |

Clé InChI |

AIZBUQBFRLEIBW-LXFCCGDJSA-N |

SMILES isomérique |

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5 |

SMILES canonique |

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Key Neuroprotective Agents

Key Findings :

- GDNF vs. This compound: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. This compound’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .

- ECH vs. This compound : ECH, a component of this compound, shows standalone antioxidant effects but lacks this compound’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .

Experimental Data and Dose-Dependent Effects

Table 2: Dose-Response Outcomes of this compound in Preclinical Studies

Notes:

- Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose this compound showing statistically significant reductions compared to vehicle (p<0.01) .

- TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .

Structural and Functional Similarities

Similarly, ECH and acteoside within this compound contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.